An In-depth Technical Guide to 2-(6-Chloropyridin-3-YL)propanoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(6-Chloropyridin-3-YL)propanoic Acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 2-(6-Chloropyridin-3-YL)propanoic acid, a key intermediate in modern medicinal chemistry. Designed for researchers, chemists, and drug development professionals, this document synthesizes its core chemical properties, outlines a detailed synthetic pathway, and explores its strategic importance as a building block for advanced pharmaceutical agents.
Core Molecular Profile and Physicochemical Properties
2-(6-Chloropyridin-3-YL)propanoic acid, identified by CAS Number 866629-21-2 , is a chiral carboxylic acid featuring a substituted pyridine ring. This structural motif is of significant interest in drug discovery, as the chloropyridine group can serve as a handle for further chemical modification, while the propanoic acid moiety provides a site for forming amides, esters, and other derivatives. Its chirality at the alpha-carbon is crucial, as stereochemistry often dictates biological activity in enantioselective drug-receptor interactions.
The molecule's structure combines the electronic properties of an electron-deficient aromatic system with the classic reactivity of a carboxylic acid. The chlorine atom at the 6-position of the pyridine ring enhances its electrophilic character and provides a key site for nucleophilic substitution or cross-coupling reactions.
Caption: Chemical structure of 2-(6-Chloropyridin-3-YL)propanoic acid.
A summary of its key physicochemical properties is presented below. It is important to note that while the molecular formula and weight are definitive, some physical properties like boiling point are often predicted values from computational models and should be considered estimates.[1][2][3]
| Property | Value | Source |
| CAS Number | 866629-21-2 | [1][2][3][4] |
| Molecular Formula | C₈H₈ClNO₂ | [2] |
| Molecular Weight | 185.61 g/mol | [2] |
| Purity | Typically ≥95% | [2][3] |
| Appearance | Solid (Typical) | |
| Boiling Point (Predicted) | 341.5 ± 27.0 °C | |
| Density (Predicted) | 1.332 ± 0.06 g/cm³ | |
| pKa (Predicted) | 3.97 ± 0.10 |
Synthesis and Reaction Chemistry
The synthesis of 2-(6-Chloropyridin-3-YL)propanoic acid is not widely detailed in standard literature, suggesting its primary role as a specialized intermediate. However, a robust synthetic route can be designed based on established organometallic and carboxylation methodologies. The following multi-step protocol illustrates a logical and field-proven approach to its preparation.
Causality in Experimental Design: The chosen pathway leverages common and scalable reactions. The initial bromination provides a necessary handle for a Grignard reaction, a reliable method for forming carbon-carbon bonds. The subsequent steps—alkylation followed by hydrolysis—are standard transformations to build the propanoic acid side chain. Each step is designed for high conversion and straightforward purification, which is critical in multi-step synthesis.
Caption: Proposed synthetic workflow for 2-(6-Chloropyridin-3-YL)propanoic acid.
Detailed Experimental Protocol:
Step 1: Synthesis of 2-Chloro-5-(bromomethyl)pyridine
-
Reaction Setup: To a solution of 2-chloro-5-methylpyridine in an inert solvent like carbon tetrachloride, add N-Bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Execution: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction proceeds via a free-radical mechanism.
-
Workup and Purification: Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The resulting crude product is purified by flash column chromatography to yield 2-chloro-5-(bromomethyl)pyridine.
Step 2: Synthesis of Ethyl 2-(6-chloropyridin-3-yl)propanoate
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings and a crystal of iodine. Add a solution of the previously synthesized 2-chloro-5-(bromomethyl)pyridine in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
-
Alkylation: In a separate flask, cool a solution of diethyl carbonate in anhydrous THF to -78 °C. Add the freshly prepared Grignard reagent dropwise to the diethyl carbonate solution. This reaction forms the propanoate ester.
-
Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate.[5] The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude ester is purified via vacuum distillation or column chromatography.
Step 3: Hydrolysis to 2-(6-Chloropyridin-3-YL)propanoic acid
-
Saponification: Dissolve the purified ethyl ester in a mixture of ethanol and water. Add a stoichiometric excess of sodium hydroxide or potassium hydroxide.
-
Execution: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
Workup and Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., hexane) to remove any unreacted ester. Carefully acidify the aqueous layer with cold hydrochloric acid (e.g., 10% HCl) to a pH of approximately 3-4, which will precipitate the carboxylic acid.[5]
-
Final Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product, 2-(6-Chloropyridin-3-YL)propanoic acid.
Analytical Characterization and Spectroscopy
Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic methods are standard for this molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments. The aromatic protons on the pyridine ring will appear in the downfield region (typically 7.0-8.5 ppm). The methine proton (CH) alpha to the carbonyl group will likely be a quartet (split by the adjacent methyl group) around 3.8-4.2 ppm. The methyl group (CH₃) protons will appear as a doublet around 1.5-1.8 ppm. The acidic proton of the carboxylic acid (OH) will present as a broad singlet, typically far downfield (>10 ppm), and its signal will disappear upon shaking the sample with D₂O.[6][7]
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around 170-180 ppm.[8] The carbons of the pyridine ring will resonate in the 120-150 ppm range, with the carbon attached to the chlorine atom being significantly affected. The aliphatic carbons (CH and CH₃) will appear in the upfield region (typically 15-50 ppm).[8][9]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.[10]
-
A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.
-
A strong, sharp absorption peak will appear around 1700-1725 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the carboxylic acid.
-
C-H stretching vibrations for the aromatic and aliphatic portions will be observed around 2850-3100 cm⁻¹.
-
Characteristic C=C and C=N stretching vibrations from the pyridine ring will be visible in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Electrospray Ionization (ESI-MS): In negative ion mode, the spectrum should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 184.0. In positive ion mode, the [M+H]⁺ peak would be at m/z 186.0. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) should be clearly visible for all chlorine-containing fragments, serving as a definitive marker.
-
Fragmentation: A common fragmentation pathway involves the loss of the carboxyl group (-COOH), resulting in a fragment ion.
Applications in Drug Discovery and Development
Arylpropionic acids are a well-established class of compounds with significant therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[11] While 2-(6-Chloropyridin-3-YL)propanoic acid is not an active pharmaceutical ingredient (API) itself, it serves as a crucial chiral building block for more complex molecules.
1. Scaffold for Novel Therapeutics: The structure is a valuable scaffold for creating libraries of compounds for high-throughput screening. The carboxylic acid group can be readily converted into amides, esters, or other functional groups, while the chloropyridine ring allows for diversification through reactions like Suzuki or Buchwald-Hartwig cross-coupling.[11]
2. Intermediate for Targeted Therapies: Its derivatives have been investigated for a range of biological activities. The incorporation of a pyridine ring into a propionic acid structure can modulate properties like cell permeability, metabolic stability, and target binding affinity. Similar structures are found in compounds targeting nicotinic acetylcholine receptors and have been explored for antimicrobial and anti-convulsant activities.[10][11][12]
3. Synthesis of PPARα/γ Agonists: Structurally related pyridine-3-propanoic acids have been identified as potent dual PPARα/γ agonists, which are therapeutic targets for metabolic disorders like type 2 diabetes.[13] The title compound serves as a key precursor for synthesizing such advanced drug candidates.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 2-(6-Chloropyridin-3-YL)propanoic acid.
-
Hazard Identification: The compound is a carboxylic acid and should be treated as corrosive and an irritant. It may cause skin irritation and serious eye damage.[14]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong bases and oxidizing agents. Recommended storage temperature is often 2-8°C to ensure long-term stability.
References
-
Beijing Xinheng Research Technology Co., Ltd. 2-(6-Chloropyridin-3-YL)propanoic acid - CAS:866629-21-2. [Link]
-
Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. 2-(6-Chloropyridin-3-YL)propanoic acid - CAS:866629-21-2. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Organic Syntheses. 4-(Methylthio)-2-phenylquinazoline. [Link]
-
Organic Syntheses. o- AND p-PROPIOPHENOL. [Link]
-
Organic Syntheses. 2,3,7,8,12,13,17,18-OCTAETHYLPORPHYRIN. [Link]
- Rayam, P., et al.
- Kumar, S., et al. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Journal of the Serbian Chemical Society. 2013.
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0219968). [Link]
-
Gnerre, C., et al. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. J Med Chem. 2002. [Link]
-
Organic Syntheses. (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. [Link]
-
ResearchGate. Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. [Link]
-
PubChem. l-3-Yl)propanoic acid. [Link]
-
PubChem. 2-(Pyridin-3-ylformamido)propanoic acid. [Link]
-
PubChem. 2-Methyl-3-(pyridin-4-YL)propanoic acid. [Link]
-
ResearchGate. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. [Link]
-
PubChem. 3-(6-Amino-3-pyridinyl)-2-[1-[[1-(2,2-diphenylacetyl)piperidin-3-yl]methyl]imidazol-4-yl]propanoic acid. [Link]
-
MDPI. Biological Activity of Natural and Synthetic Compounds. [Link]
-
PubChem. 3-(Piperidin-4-yl)propanoic acid. [Link]
-
Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
Sources
- 1. 2-(6-chloropyridin-3-yl)propanoic acid | 866629-21-2 [amp.chemicalbook.com]
- 2. 2-(6-Chloropyridin-3-YL)propanoic acid - CAS:866629-21-2 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. 2-(6-Chloropyridin-3-YL)propanoic acid - CAS:866629-21-2 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
- 4. 866629-21-2|2-(6-Chloropyridin-3-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. hmdb.ca [hmdb.ca]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 12. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
